molecular formula C16H18O3 B13712501 (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13712501
M. Wt: 258.31 g/mol
InChI Key: OLIJDVVFIGHTLM-XJFOESAGSA-N
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Description

(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common method starts with the Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the bicyclo[2.2.1]heptane core. Subsequent steps involve the introduction of the 4-methylbenzoyl group and the carboxylic acid functionality through Friedel-Crafts acylation and oxidation reactions, respectively. The reaction conditions often require the use of Lewis acids, such as aluminum chloride, and oxidizing agents like potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The carbonyl group in the 4-methylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Esters, amides, and other carboxylic acid derivatives.

    Reduction: Alcohols and corresponding reduced aromatic compounds.

    Substitution: Nitro, halo, and other substituted aromatic derivatives.

Scientific Research Applications

(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of inflammatory mediators or modulation of pain signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,3R,4R)-3-(4-chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
  • (1S,2R,3R,4R)-3-(4-methoxybenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Uniqueness

(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 4-methyl group can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C16H18O3/c1-9-2-4-10(5-3-9)15(17)13-11-6-7-12(8-11)14(13)16(18)19/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13-,14-/m1/s1

InChI Key

OLIJDVVFIGHTLM-XJFOESAGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@H]2[C@@H]3CC[C@@H](C3)[C@H]2C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)O

Origin of Product

United States

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